methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a benzo[b]thiophene moiety, a sulfonamide group, and a carbamate ester
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs, which this compound is a part of, have been studied extensively due to their potential as biologically active compounds . They have shown a variety of biological effects, suggesting that they may interact with multiple targets .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that this compound may affect multiple biochemical pathways
Result of Action
Given the pharmacological properties of thiophene derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate typically involves multiple steps:
Formation of the benzo[b]thiophene core: This can be achieved through the cyclization of appropriate precursors, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the sulfonamide group: This step generally involves the reaction of the benzo[b]thiophene derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Attachment of the carbamate ester: The final step involves the reaction of the sulfonamide intermediate with methyl chloroformate under basic conditions to form the carbamate ester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine .
Scientific Research Applications
Methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Tioconazole: An antifungal agent with a thiophene moiety.
Uniqueness
Methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate is unique due to its combination of a benzo[b]thiophene core, a sulfonamide group, and a carbamate ester, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broad spectrum of activities compared to other thiophene derivatives .
Properties
IUPAC Name |
methyl N-[4-[1-(1-benzothiophen-3-yl)propan-2-ylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13(11-14-12-26-18-6-4-3-5-17(14)18)21-27(23,24)16-9-7-15(8-10-16)20-19(22)25-2/h3-10,12-13,21H,11H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMYMASSMZMXLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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